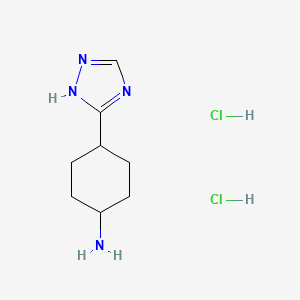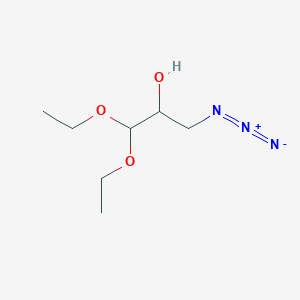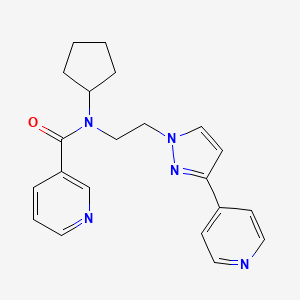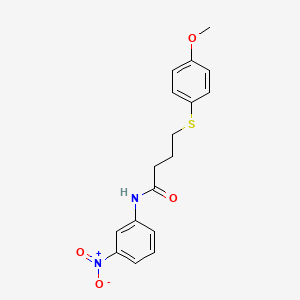
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a compound that features a triazole ring attached to a cyclohexane ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,2,4-triazole derivatives. The process generally includes the formation of a carbinolamine intermediate by the addition of an amine to the carbonyl group of cyclohexanone, followed by the elimination of water and intramolecular cyclization to form the desired product . The reaction is often catalyzed by acids to increase the reactivity of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)cyclohexan-1-amine: Similar structure but with a different triazole ring position.
1,2,4-Triazole derivatives: A broad class of compounds with various biological activities.
Uniqueness
4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its combination of a triazole ring with a cyclohexane ring and an amine group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;;/h5-7H,1-4,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASMLEJMLHCBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2791647.png)
![5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2791648.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)

![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)
![2-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2791657.png)




![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
